Cas no 2807469-76-5 ((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone is a thiomorpholine-derived ketone compound featuring a chloro-methoxyphenyl substituent. Its structure combines a halogenated aromatic ring with a thiomorpholine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The chloro and methoxy functional groups enhance reactivity for further derivatization, while the thiomorpholine component contributes to its potential as a building block for bioactive molecules. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships, given its balanced lipophilicity and electronic properties. It is typically handled under controlled conditions due to its sensitivity. Purity and stability are critical for reliable performance in synthetic applications.
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone structure
2807469-76-5 structure
商品名:(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone
CAS番号:2807469-76-5
MF:C12H14ClNO2S
メガワット:271.7630610466
CID:6795855
PubChem ID:164894072

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 化学的及び物理的性質

名前と識別子

    • 2807469-76-5
    • MFCD34760553
    • (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone
    • インチ: 1S/C12H14ClNO2S/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
    • InChIKey: ZEPDRVQMAVHBOX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=C1C(N1CCSCC1)=O)OC

計算された属性

  • せいみつぶんしりょう: 271.0433776g/mol
  • どういたいしつりょう: 271.0433776g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 54.8Ų

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB609100-5g
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; .
2807469-76-5
5g
€632.50 2024-07-19
abcr
AB609100-1g
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; .
2807469-76-5
1g
€214.20 2024-07-19
abcr
AB609100-10g
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; .
2807469-76-5
10g
€1036.70 2024-07-19
abcr
AB609100-250mg
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; .
2807469-76-5
250mg
€141.70 2024-07-19
abcr
AB609100-25g
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; .
2807469-76-5
25g
€1984.20 2024-07-19

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 関連文献

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanoneに関する追加情報

Professional Introduction to (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone (CAS No. 2807469-76-5)

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone, identified by its CAS number 2807469-76-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif combining a chloro-substituted methoxyphenyl ring with a thiomorpholine moiety, exhibits promising characteristics that make it a valuable candidate for further exploration in drug development.

The molecular structure of (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone encompasses a benzene ring substituted at the 2-position with a chlorine atom and at the 5-position with a methoxy group. This aromatic core is further functionalized with a thiomorpholine group, which introduces both sulfur and nitrogen atoms into the molecule. Such structural features are often engineered to enhance binding affinity and selectivity in biological targets, making this compound particularly interesting for the design of novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The presence of both electron-withdrawing and electron-donating groups in (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone suggests potential for interactions with biological systems, particularly in the context of enzyme inhibition. For instance, the chloro and methoxy substituents on the phenyl ring can modulate electronic properties, while the thiomorpholine ring may engage in hydrogen bonding or metal coordination, depending on the target protein.

One of the most compelling aspects of this compound is its potential application in the field of oncology. Preliminary studies have suggested that structurally similar molecules may exhibit inhibitory activity against kinases and other enzymes overexpressed in cancer cells. The thiomorpholine scaffold, in particular, has been recognized for its ability to mimic natural amino acids and interact with protein surfaces in a manner conducive to drug binding. While specific data on (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone is still emerging, its structural features align well with known pharmacophores that have shown promise in preclinical trials.

The synthesis of (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone represents another area of interest for synthetic chemists. The introduction of both chloro and methoxy groups onto an aromatic ring typically requires multi-step synthetic strategies involving halogenation and nucleophilic substitution reactions. The subsequent functionalization with a thiomorpholine group adds another layer of complexity but also opens up possibilities for diversifying the chemical library of compounds for screening. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, may be employed to achieve high yields and purity levels necessary for pharmaceutical applications.

In addition to its potential therapeutic applications, (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone may also find utility in chemical biology research. Its unique structure allows it to serve as a tool compound for studying protein-ligand interactions at an atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be utilized to determine how this compound binds to biological targets, providing insights into its mechanism of action and potential off-target effects.

The pharmacokinetic properties of any drug candidate are critical determinants of its clinical efficacy and safety profile. While detailed pharmacokinetic data on (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone is not yet available, its structural features suggest several possibilities. The presence of polar functional groups like the hydroxyl group in the methoxy moiety could influence solubility and metabolic stability. Computational modeling techniques can help predict these properties before experimental validation is conducted.

The regulatory landscape for new drug candidates is another important consideration when evaluating compounds like (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone. Ensuring compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for advancing a compound through clinical trials and eventual market approval. This involves rigorous testing for toxicity, efficacy, and quality control at various stages of development.

In conclusion, (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone (CAS No. 2807469-76-5) represents an intriguing molecule with potential applications across multiple domains of pharmaceutical research. Its unique structural features position it as a promising candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological targets and innovative synthetic strategies, compounds like this one will undoubtedly play an important role in shaping the future of medicine.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:2807469-76-5)
A1214085
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):375/614/1176